![molecular formula C11H13Cl2F3N4 B2556834 (1R)-1-[3-[4-(Trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-yl]ethanamine;dihydrochloride CAS No. 2567489-16-9](/img/structure/B2556834.png)
(1R)-1-[3-[4-(Trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-yl]ethanamine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of this compound involves a multistep process that includes the reaction of the triazole ring with various compounds. The final product is purified by column chromatography.Molecular Structure Analysis
The molecular formula of this compound is C11H11F3N4. The InChI code is 1S/C11H11F3N4/c1-6(15)9-16-10(18-17-9)7-2-4-8(5-3-7)11(12,13)14/h2-6H,15H2,1H3, (H,16,17,18)/t6-/m1/s1 .Physical And Chemical Properties Analysis
This compound is soluble in water, ethanol, and acetone. Its molecular weight is 256.232 g/mol. The compound has a melting point range of 140-150°C and a boiling point of 228°C.Scientific Research Applications
Antimicrobial and Antifungal Activities
- A series of novel amides derived from this compound showed antimicrobial and antifungal activities comparable or slightly better than standard medicinal compounds like chloramphenicol, cefoperazone, and amphotericin B. These compounds were synthesized through condensation reactions and tested against a variety of bacterial and fungal strains, demonstrating their potential in medical applications (Pejchal, Pejchalová, & Růžičková, 2015).
Antioxidant Activities
- New trisubstituted triazoles, obtained by reacting ethyl N'-(alkylidene/arylidene)hydrazonate with 2-(3,4-dimethoxy phenyl)ethanamine, exhibited significant antioxidant properties. These compounds' antioxidant activities were assessed, with some showing high degrees of activity, highlighting their potential in combating oxidative stress (Sancak, Ünver, Ünlüer, Düğdü, & Kör, 2012).
Chemical Syntheses and Structural Characterization
- The synthesis and characterization of derivatives incorporating this compound have been widely reported, focusing on their chemical structures and potential biological activities. For instance, compounds featuring a 2-methylidenethiazolidine ring attached to a triazole moiety were prepared and analyzed, revealing their structures through various spectroscopic methods and X-ray crystallography. These studies provide insights into the compounds' potential applications and the intermolecular interactions stabilizing their structures (Xu et al., 2005).
Potential in Corrosion Inhibition
- Derivatives of this compound have been explored as corrosion inhibitors for mild steel in hydrochloric acid medium. Through weight loss measurements and spectroscopic techniques, these studies demonstrated the compound's effectiveness in protecting metal surfaces from corrosion, offering insights into its practical applications in material science (Jawad et al., 2020).
Safety and Hazards
properties
IUPAC Name |
(1R)-1-[3-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-yl]ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N4.2ClH/c1-6(15)9-16-10(18-17-9)7-2-4-8(5-3-7)11(12,13)14;;/h2-6H,15H2,1H3,(H,16,17,18);2*1H/t6-;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIEOFFDBWXLCAQ-QYCVXMPOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NN1)C2=CC=C(C=C2)C(F)(F)F)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=NC(=NN1)C2=CC=C(C=C2)C(F)(F)F)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2F3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide](/img/no-structure.png)
![N-(3-Bromo-2-fluorophenyl)-7,8-dihydro-[1,4]dioxino[2,3-g]quinazolin-4-amine](/img/structure/B2556757.png)
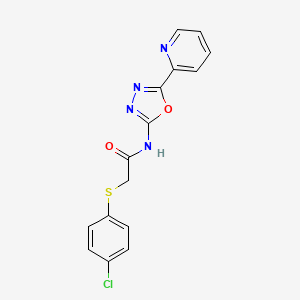
![N'-acetyl-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanehydrazide](/img/structure/B2556759.png)
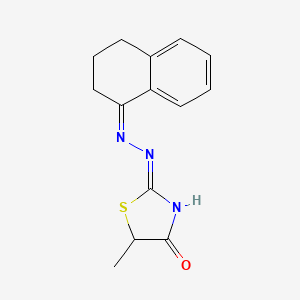
![(E)-2-cyano-N-(1,1-dioxothiolan-3-yl)-3-[2-(4-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B2556764.png)
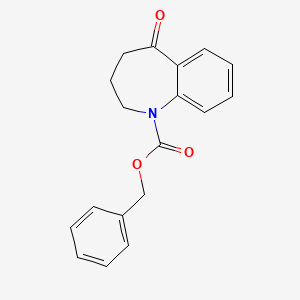
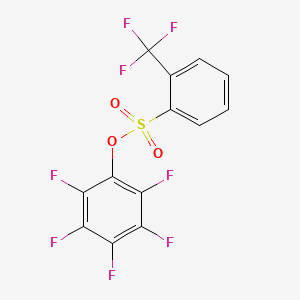
![4-{[5-Chloro-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-4-yl]oxy}-3-methoxybenzaldehyde](/img/structure/B2556769.png)
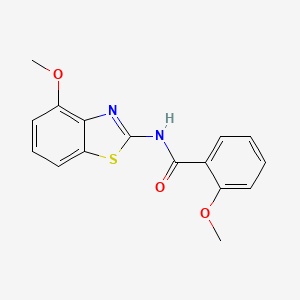
![6-ethyl-5-((2-methoxybenzyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2556772.png)
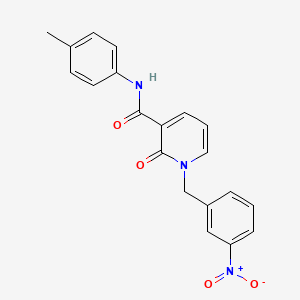
![Ethyl {[6-amino-3,5-dicyano-4-(4-ethoxyphenyl)pyridin-2-yl]thio}acetate](/img/structure/B2556774.png)